![molecular formula C20H19NO4 B2903044 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid CAS No. 2243508-90-7](/img/structure/B2903044.png)
1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid
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Overview
Description
This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a fluorene core with a methoxycarbonyl group attached to the 9-position. The methoxycarbonyl group is further linked to a 4-methylazetidine-2-carboxylic acid .
Synthesis Analysis
The synthesis of this compound might involve the reaction of fluorene with a suitable carbonylating agent to introduce the methoxycarbonyl group at the 9-position. This could be followed by a coupling reaction with 4-methylazetidine-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound includes a fluorene core, a methoxycarbonyl group, and a 4-methylazetidine-2-carboxylic acid. The InChI code for this compound is1S/C20H19NO4/c22-18(23)20(10-5-11-20)21-19(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,21,24)(H,22,23)
. Chemical Reactions Analysis
The chemical reactions involving this compound could include its formation from fluorene and 4-methylazetidine-2-carboxylic acid, as well as its potential reactions with other reagents due to the presence of the carboxylic acid group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 337.38 . It is a solid at room temperature and should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Peptide Synthesis
This compound is used as a coupling agent in peptide synthesis. The (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group is a protective group used in solid-phase peptide synthesis. Amino acids with this protective group can be linked together to form peptides, which are then deprotected to yield the final peptide product .
C-H Activation Methodology
It has been derived from a C-H Activation methodology developed by Jin-Quan Yu and coworkers. This method involves Pd-mediated C-C bond formation which can be made in tandem with other compounds .
Cell Analysis and Molecular Biology Methods
The compound has applications in cell analysis and molecular biology methods. It is used in various industrial testing applications, microbiology methods, and chromatography .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in peptide synthesis , suggesting that this compound may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that compounds with a similar structure are often used in the synthesis of peptides . This suggests that the compound may interact with its targets by forming bonds with other molecules, potentially altering their structure or function.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylazetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-12-10-18(19(22)23)21(12)20(24)25-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVDEQZZGNYBPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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